molecular formula C9H6F3IO B12085602 3'-Iodo-4'-(trifluoromethyl)acetophenone CAS No. 1823494-65-0

3'-Iodo-4'-(trifluoromethyl)acetophenone

Cat. No.: B12085602
CAS No.: 1823494-65-0
M. Wt: 314.04 g/mol
InChI Key: ISLUHEXZWFJENR-UHFFFAOYSA-N
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Description

3’-Iodo-4’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H6F3IO It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 3’ position and a trifluoromethyl group at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Iodo-4’-(trifluoromethyl)acetophenone typically involves the iodination of 4’-(trifluoromethyl)acetophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of 3’-Iodo-4’-(trifluoromethyl)acetophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Iodo-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and ligands in organic solvents.

Major Products

    Substitution: Formation of substituted acetophenones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3’-Iodo-4’-(trifluoromethyl)acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Iodo-4’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Iodo-3’-(trifluoromethyl)acetophenone
  • 3’-(Trifluoromethyl)acetophenone
  • 4’-(Trifluoromethyl)acetophenone

Uniqueness

3’-Iodo-4’-(trifluoromethyl)acetophenone is unique due to the specific positioning of the iodine and trifluoromethyl groups on the phenyl ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1823494-65-0

Molecular Formula

C9H6F3IO

Molecular Weight

314.04 g/mol

IUPAC Name

1-[3-iodo-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H6F3IO/c1-5(14)6-2-3-7(8(13)4-6)9(10,11)12/h2-4H,1H3

InChI Key

ISLUHEXZWFJENR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)I

Origin of Product

United States

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